molecular formula C20H17N5O3S B2457241 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1219911-94-0

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

货号: B2457241
CAS 编号: 1219911-94-0
分子量: 407.45
InChI 键: DTHKCXYWPYNVIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a synthetic small molecule designed for advanced chemical biology and oncology research. This compound features a hybrid structure incorporating quinazolinone and dihydropyridazine pharmacophores, a design strategy known to produce potent multikinase inhibitors . Quinazolinone-based scaffolds have been extensively explored for their ability to selectively target and inhibit key tyrosine kinases, such as VEGFR-2 and EGFR, which are critical drivers in cancer cell proliferation and tumor angiogenesis . The molecular design suggests potential as a multi-targeted therapeutic agent, a promising approach in cancer treatment to overcome drug resistance and improve efficacy . Furthermore, structurally related compounds have demonstrated significant utility as radiosensitizing agents, potentially enhancing the efficacy of radiotherapy in solid tumors by lowering the required effective dose of radiation . The inclusion of the thiophene and dihydropyridazine groups may contribute to additional pharmacological properties and influence the molecule's binding affinity and selectivity. This product is provided for research purposes to investigate its mechanism of action, pharmacokinetic properties, and potential therapeutic applications in disease models. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety protocols in a controlled laboratory setting.

属性

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c26-18(12-24-13-22-15-5-2-1-4-14(15)20(24)28)21-9-10-25-19(27)8-7-16(23-25)17-6-3-11-29-17/h1-8,11,13H,9-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHKCXYWPYNVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Formation of the Quinazolinone Moiety: This can be synthesized by the condensation of anthranilic acid derivatives with amides or nitriles.

    Coupling Reactions: The two moieties can be coupled using appropriate linkers and reagents such as acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

化学反应分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridazinone or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups could yield corresponding alcohols.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. The compound has shown promise as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which is involved in the progression of various cancers. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Quinazoline derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Preliminary studies indicate that this compound may exhibit COX inhibitory activity, making it a candidate for further development as an anti-inflammatory drug .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. The presence of the thiophene ring and the quinazoline structure may enhance its efficacy against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. Molecular docking studies suggested that the compound binds effectively to the active site of TACE, inhibiting its function and leading to reduced tumor growth .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, the compound was tested for its ability to inhibit COX enzymes. The results showed that it could reduce prostaglandin E2 production in activated macrophages, indicating its potential as an anti-inflammatory agent. Further optimization of the structure may enhance its selectivity and potency against COX-2 specifically .

作用机制

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide would depend on its specific biological target. Generally, compounds with pyridazinone and quinazolinone structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

相似化合物的比较

Similar Compounds

    Pyridazinone Derivatives: Known for their anti-inflammatory and anti-cancer activities.

    Quinazolinone Derivatives: Known for their anti-microbial and anti-tumor properties.

Uniqueness

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to the combination of both pyridazinone and quinazolinone moieties in a single molecule, potentially offering a broader range of biological activities and applications.

生物活性

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a synthetic derivative belonging to the class of quinazolinone compounds. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article provides a detailed overview of the biological activity associated with this specific compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinazolinone core , which is known for its pharmacological significance.
  • A thiophenyl group , which may influence its biological activity.
  • An acetanilide moiety , providing potential for interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of quinazolinones exhibit significant anti-inflammatory properties. For instance, compounds similar to the one in focus have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Studies have shown that certain quinazolinone derivatives can achieve COX-2 inhibition rates comparable to established anti-inflammatory drugs like celecoxib.

CompoundCOX-2 Inhibition (%)Concentration (μM)
4-{(E)-2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethenyl}benzene-1-sulfonamide47.120
Celecoxib80.11

The above data illustrates that while the test compound shows promising activity, it is less potent than celecoxib but still noteworthy compared to other quinazolinone derivatives .

2. Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. The compound has been subjected to cytotoxicity assays against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. Preliminary findings suggest that certain analogs exhibit significant cytotoxic effects with IC50 values in the micromolar range.

Cell LineCompoundIC50 (μM)
MCF-77c14.34
HCT-1167s6.90

These results indicate that modifications on the quinazolinone scaffold can lead to enhanced anticancer activity, suggesting a promising avenue for further drug development .

The mechanism through which quinazolinones exert their biological effects often involves the modulation of key signaling pathways associated with inflammation and cancer progression. For example, COX inhibition leads to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses. Additionally, some derivatives have been shown to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and the activation of caspases.

Case Studies

Case Study 1: COX Inhibition Assay

In a study evaluating the COX inhibitory activity of several quinazolinone derivatives, it was found that modifications at specific positions on the quinazolinone ring significantly affected potency. The presence of sulfonamide groups was particularly beneficial for enhancing COX selectivity and potency .

Case Study 2: Cytotoxicity Testing

In another investigation focusing on cytotoxicity against MCF-7 cells, several derivatives were synthesized and tested. The study highlighted that structural variations such as substituents on the thiophenyl group could lead to differential cytotoxic effects, emphasizing the importance of structure-function relationships in drug design .

常见问题

Q. Example NMR Data from Analogous Compounds

Compound Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Thiophen-2-yl protons6.85–7.40 (multiplet)125–135 (aromatic)
Quinazolinone C=ONot observed (¹H)165.2

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. Tris-HCl at pH 8.0) to ensure consistent ionization states .
  • Cellular models : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
  • Data normalization : Apply Hill equation analysis to distinguish between true potency and assay artifacts .

Case Study : A quinazolinone analog showed IC₅₀ = 12 μM in HEK293 cells but 35 μM in HeLa due to differential expression of target enzymes .

Advanced: What strategies address low yields in multi-step synthesis?

Methodological Answer:
Low yields (e.g., <50% in final steps) are common due to steric hindrance or intermediate instability. Mitigation strategies include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during thiophen-2-yl coupling .
  • Flow chemistry : Implement continuous-flow systems (as in ) to improve reaction control and reduce degradation .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and catalyst loading .

Q. SAR Table for Analogous Compounds

ModificationBioactivity (IC₅₀)Solubility (LogP)Reference
Thiophen → Furan18 μM → 45 μM2.1 → 1.8
Quinazolinone-4-Cl12 μM2.5

Basic: What computational methods predict the pharmacokinetics of this compound?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate membrane permeability using CHARMM force fields .
  • ADMET Prediction : Use SwissADME to estimate LogP (~2.3), bioavailability (85%), and CYP450 interactions .
  • Docking studies : AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase) .

Q. Predicted vs. Experimental LogP

CompoundPredicted LogPExperimental LogPError (%)
Target compound2.32.58.7

Advanced: How to validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Resolve ambiguities in proton-carbon connectivity (e.g., distinguishing NH from OH signals) .
  • X-ray crystallography : Confirm absolute configuration of chiral centers, critical for bioactive compounds .
  • Isotopic labeling : Use ¹⁵N-labeled reagents to track nitrogen atom positions in the pyridazinone ring .

Example : A 3,4-dihydroquinazolinone intermediate showed conflicting ¹³C NMR peaks; X-ray analysis revealed a keto-enol tautomer .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。